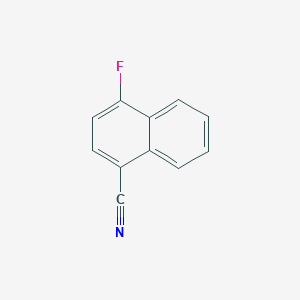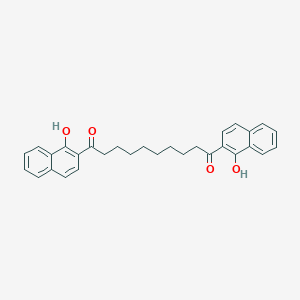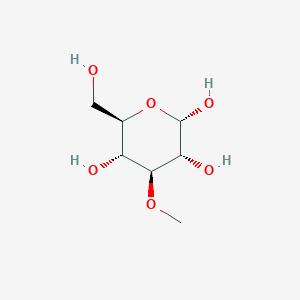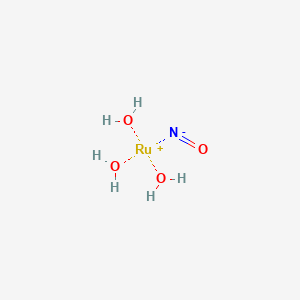
4-Amino-4'-hydroxybenzophenone
Descripción general
Descripción
4-Amino-4’-hydroxybenzophenone is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol . The IUPAC name for this compound is (4-aminophenyl)-(4-hydroxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-Amino-4’-hydroxybenzophenone consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings has an amino group (-NH2) attached, and the other has a hydroxy group (-OH) attached . The InChI code for this compound is 1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2 .
Physical And Chemical Properties Analysis
4-Amino-4’-hydroxybenzophenone is a solid at room temperature . It has a molecular weight of 213.23 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 63.3 Ų .
Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
- Application Summary: 4-Hydroxybenzophenone is used in the growth of organic single crystals for nonlinear optical applications. These materials are essential in optoelectronics applications, such as optical modulation, optical switching, optical logic, electro-optic shutters, and storage devices for telecommunication and signal processing .
- Methods of Application: The organic 4-hydroxybenzophenone single crystal was grown by slow evaporation solution growth technique. The grown crystal was characterized by the single-crystal X-ray diffraction (XRD), FTIR, FT-Raman, optical (UV–Vis), dielectric, Laser damage threshold, and NLO studies .
- Results or Outcomes: The laser damage threshold value of the grown 4-hydroxybenzophenone crystal has been determined using an Nd:YAG laser operating at 532 nm. The nonlinear optical properties of the grown 4-hydroxybenzophenone crystal was analyzed by the Z-scan technique .
Dyeing Cellulose Diacetate Fibers
- Application Summary: 4-Amino-4’-fluorosulfonylazobenzene disperse dyes, which can be synthesized from 4-Hydroxybenzophenone, have been used to dye cellulose diacetate fibers. These dyes provide high color fastness on cellulose diacetate without excess wastewater discharge during washing .
- Methods of Application: The dyes were synthesized and their dyeing and fastness properties on cellulose diacetate fibers were investigated .
- Results or Outcomes: The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers. Samples subjected to aftertreatments of soaping and hot rinsing, as well as the non-treated dyed samples, exhibited similarly excellent levels of wash fastness owing to their outstanding wash-off properties .
Cosmetics and Drug Synthesis
- Application Summary: 4-Hydroxybenzophenone is widely used in cosmetics, like lipstick, facial creams, shampoos, and food packaging materials. It is also used as an intermediator for the synthesis of drugs .
- Methods of Application: The specific methods of application or experimental procedures can vary widely depending on the specific cosmetic or drug product being produced. However, in general, 4-Hydroxybenzophenone would be incorporated into the formulation of the product during the manufacturing process .
- Results or Outcomes: The use of 4-Hydroxybenzophenone in these applications can contribute to the effectiveness of the final product, whether it’s enhancing the UV protection properties of a cosmetic product or facilitating the synthesis of a particular drug .
Antileishmanial Activities
- Application Summary: A series of 4-substituted benzophenone ethers, which can be synthesized from 4-Hydroxybenzophenone, have shown antileishmanial activities against promastigotes of Leishmania major .
- Methods of Application: The dyes were synthesized and their antileishmanial activities were investigated .
- Results or Outcomes: Among synthetic derivatives, 15 compounds showed antileishmanial activities with IC50 values in the range of 1.19–82.30 μgml−1, and the values were compared with those of the standard pentamidine (IC50 =5.09 ±0.09μgml−1) .
Synthesis of Antileishmanial Molecules
- Application Summary: A series of 4-substituted benzophenone ethers, which can be synthesized from 4-Hydroxybenzophenone, have shown antileishmanial activities against promastigotes of Leishmania major .
- Methods of Application: The dyes were synthesized and their antileishmanial activities were investigated .
- Results or Outcomes: Among synthetic derivatives, 15 compounds showed antileishmanial activities with IC50 values in the range of 1.19–82.30 μgml−1, and the values were compared with those of the standard pentamidine (IC50 =5.09 ±0.09μgml−1) .
Biological Applications of 4-Aminocoumarins
- Application Summary: 4-Aminocoumarins, which can be synthesized from 4-Hydroxybenzophenone, have been studied for their biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
- Methods of Application: The specific methods of application or experimental procedures can vary widely depending on the specific biological application being studied. However, in general, 4-Aminocoumarins would be incorporated into the formulation of the product during the manufacturing process .
- Results or Outcomes: The use of 4-Aminocoumarins in these applications can contribute to the effectiveness of the final product, whether it’s enhancing the biological properties of a pharmaceutical product or facilitating the synthesis of a particular drug .
Safety And Hazards
The safety information for 4-Amino-4’-hydroxybenzophenone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .
Propiedades
IUPAC Name |
(4-aminophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUJJCPTVKQVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342023 | |
| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4'-hydroxybenzophenone | |
CAS RN |
14963-34-9 | |
| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminobenzoyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















